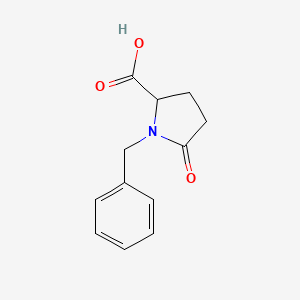
1-Benzyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-5-oxopyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number 7535-59-3 . It has a molecular weight of 219.24 and its IUPAC name is (2S)-1-benzyl-5-oxo-2-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H13NO3 . The InChI code for this compound is 1S/C12H13NO3/c14-11-7-6-10 (12 (15)16)13 (11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a white solid and should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Benzyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives are actively studied for their potential in synthesizing novel compounds with diverse biological activities. For example, Kharchenko et al. (2008) reported the synthesis of novel bicyclic systems involving 5-oxopyrrolidine derivatives, predicting their biological activities based on their chemical structure (Kharchenko et al., 2008). Similarly, Tumosienė et al. (2019) synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating their potent antioxidant activities (Tumosienė et al., 2019).
Metal-Organic Frameworks
Zhao et al. (2020) utilized a derivative of this compound in creating a novel metal-organic framework (MOF) with significant adsorption effects on anionic dyes, highlighting its potential in environmental applications (Zhao et al., 2020).
Photophysical Properties
Sivakumar et al. (2011) explored the synthesis of aromatic carboxylic acids derivatives related to this compound, analyzing their photophysical properties in lanthanide coordination compounds. These studies offer insights into their potential in photonics and materials science (Sivakumar et al., 2011).
Antimicrobial and Anticancer Activities
Research by Sapijanskaitė-Banevič et al. (2021) on 1-phenyl-5-oxopyrrolidine derivatives based on p-Aminobenzoic acid revealed promising antimicrobial activities, particularly against various bacterial strains. Their study demonstrates the potential of these compounds in developing new antimicrobial agents (Sapijanskaitė-Banevič et al., 2021). Kairytė et al. (2022) also synthesized 5-oxopyrrolidine derivatives, showing significant anticancer and antimicrobial activities, highlighting their potential in pharmaceutical research (Kairytė et al., 2022).
Neuroprotective Agents
Zhang et al. (2019) designed and synthesized 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, demonstrating their neuroprotective activities against NMDA-induced cytotoxicity. This research indicates the potential of these compounds in developing treatments for neurological disorders (Zhang et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P305+351+338, P302+352 .
Mecanismo De Acción
Target of Action
A related compound, 1-benzyl-5-oxopyrrolidine-2-carboximidamide, has been shown to exhibit protective activities against n-methyl-d-aspartic acid (nmda)-induced cytotoxicity . This suggests that 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid may also interact with NMDA receptors.
Mode of Action
Based on the observed neuroprotective activities of related compounds, it is possible that this compound interacts with its targets, potentially nmda receptors, to mitigate cytotoxic effects .
Result of Action
Related compounds have been shown to exhibit neuroprotective activities, suggesting that this compound may also confer neuroprotection .
Propiedades
IUPAC Name |
1-benzyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLVDJRXGVGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)
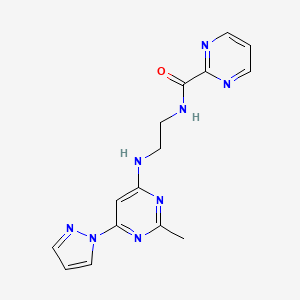
![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)
![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)
![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)
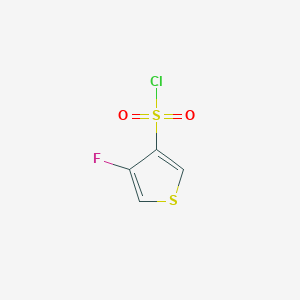

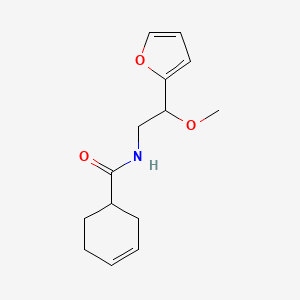

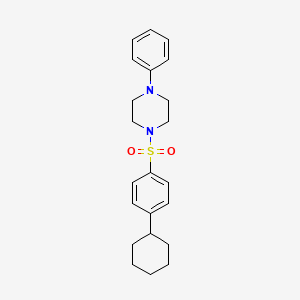
![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)
amine](/img/structure/B2709906.png)